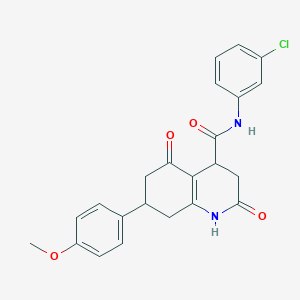![molecular formula C28H32N2O5 B11565137 3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a hydrazinylidene moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the phenoxyacetyl hydrazine intermediate, followed by its condensation with the appropriate aldehyde to form the hydrazinylidene derivative. The final step involves the esterification of the furan-2-carboxylic acid with the hydrazinylidene intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the phenyl and furan rings.
Aplicaciones Científicas De Investigación
3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The phenyl and furan rings contribute to the compound’s overall stability and reactivity, allowing it to participate in different biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Bromomethyl methyl ether: Another compound with different functional groups but similar reactivity.
Uniqueness
3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is unique due to its combination of a furan ring, phenyl group, and hydrazinylidene moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C28H32N2O5 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
[3-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H32N2O5/c1-27(2,3)19-28(4,5)21-11-13-22(14-12-21)34-18-25(31)30-29-17-20-8-6-9-23(16-20)35-26(32)24-10-7-15-33-24/h6-17H,18-19H2,1-5H3,(H,30,31)/b29-17+ |
Clave InChI |
SRROBILRSMMYEF-STBIYBPSSA-N |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11565058.png)

![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11565074.png)

![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11565084.png)
![N-({N'-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11565089.png)
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N'-bis{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B11565093.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11565095.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11565099.png)
![2-(3-chlorophenoxy)-N'-{(E)-[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11565102.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11565107.png)
![3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11565109.png)
![12-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565111.png)
![4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11565120.png)
